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Ethanol, 2-amino-, benzoate (salt)

Cat. No.: B1581647
CAS No.: 4337-66-0
M. Wt: 183.2 g/mol
InChI Key: WUGCLPOLOCIDHW-UHFFFAOYSA-N
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Description

Overview of Amine-Carboxylic Acid Interactions and Salt Formation in Organic Chemistry

The interaction between an amine and a carboxylic acid is a classic acid-base reaction. The basic amino group (-NH2) of an amine readily accepts a proton (H+) from the acidic carboxyl group (-COOH) of a carboxylic acid. This proton transfer results in the formation of an ammonium (B1175870) cation (R-NH3+) and a carboxylate anion (R'-COO-), which are then held together by electrostatic forces to form a salt. vaia.comstackexchange.com

While the direct reaction of a carboxylic acid and an amine typically yields an ammonium carboxylate salt, the formation of an amide bond, a key linkage in peptides and various synthetic polymers, requires additional steps. vaia.comlibretexts.orgcoconote.app Heating the ammonium carboxylate salt can lead to dehydration and the formation of an amide, though this method is not always efficient. stackexchange.comlibretexts.orgcoconote.app For more controlled and efficient amide synthesis, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the reaction. vaia.comcoconote.app

Significance of 2-Aminoethanol and Benzoic Acid in Chemical Synthesis and as Structural Motifs

2-Aminoethanol (Ethanolamine)

2-Aminoethanol, also known as monoethanolamine, is a versatile organic compound containing both a primary amine and a primary alcohol functional group. fiveable.menbinno.com This dual functionality makes it a valuable building block in a wide range of chemical syntheses. fiveable.mesolubilityofthings.com It is a viscous, hygroscopic liquid with an ammonia-like odor and is miscible with water and various organic solvents. nbinno.comacs.org

Industrially, 2-aminoethanol is used extensively in gas scrubbing to remove acidic gases like carbon dioxide and hydrogen sulfide. nbinno.comacs.org It also serves as a precursor in the production of surfactants, emulsifiers, detergents, and pharmaceuticals. fiveable.menbinno.comsolubilityofthings.com In the pharmaceutical industry, it is used as a buffering agent and in the preparation of various salts with therapeutic applications. nbinno.com Furthermore, it is a component in the synthesis of phospholipids, which are essential components of cell membranes. solubilityofthings.comacs.org

Benzoic Acid

Benzoic acid is the simplest aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene (B151609) ring. vedantu.comwikipedia.org It appears as a white, crystalline solid and is slightly soluble in water. vedantu.comnih.gov Benzoic acid and its salts are widely used as food preservatives due to their ability to inhibit the growth of mold, yeast, and some bacteria. wikipedia.orgacs.org

In chemical synthesis, benzoic acid is an important precursor for the production of many other organic substances. wikipedia.org Its reactions can occur at the carboxyl group or the aromatic ring. The carboxyl group can undergo esterification with alcohols to form esters, while the benzene ring can undergo electrophilic aromatic substitution reactions. vedantu.com The benzoyl group, derived from benzoic acid, is a common structural motif in many natural and synthetic compounds. wikipedia.org

Historical Context of Research on Monoalkanolammonium Benzoates

Research into the components of monoalkanolammonium benzoates has a long history. The synthesis of ethanolamine (B43304) salts was reported as early as 1860, although the isolation of the free base, 2-aminoethanol, was not achieved until later. acs.org In 1897, the chemist Ludwig Knorr developed a method for the large-scale production of ethanolamine. acs.org

Benzoic acid has been known since the 16th century, with one of its early discoverers being Nostradamus. acs.org Its initial source was gum benzoin, a resin from Styrax trees. acs.orgaakash.ac.in The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, but this method has been superseded by the air oxidation of toluene. acs.org The use of amine salts of carboxylic acids, including benzoates, as intermediates in chemical processes, such as the separation of isomeric acids, has also been a subject of study. google.com

Scope and Academic Relevance of Studying "Ethanol, 2-amino-, benzoate (B1203000) (salt)"

The study of "Ethanol, 2-amino-, benzoate (salt)" is relevant from both a fundamental and applied perspective. From a fundamental standpoint, it provides a model system for investigating non-covalent interactions, such as hydrogen bonding and electrostatic forces, which are crucial in supramolecular chemistry and crystal engineering. The crystal structure of 2-hydroxyethylammonium benzoate reveals a complex network of hydrogen bonds that dictate the packing of the ions in the solid state. nih.gov

Academically, research on this and related salts contributes to a deeper understanding of how molecular structure influences physical properties like melting point and solubility. For instance, studies on similar compounds have explored how substitutions on the benzoic acid ring affect the resulting crystal structure and supramolecular assembly. nih.gov Furthermore, understanding the thermal stability and decomposition pathways of such salts is important for their potential application in various fields. nih.govuky.eduresearchgate.net The compound is also listed in databases for chemicals in consumer products, indicating its use in formulations like cosmetics as a preservative. nih.govepa.gov

Interactive Data Tables

Physicochemical Properties of 2-Aminoethanol

PropertyValue
Molecular FormulaC2H7NO
Molecular Weight61.08 g/mol nbinno.com
AppearanceColorless, viscous liquid nbinno.com
OdorAmmonia-like nbinno.com
Melting Point10-11 °C
Boiling Point170 °C
Water SolubilityMiscible

Physicochemical Properties of Benzoic Acid

PropertyValue
Molecular FormulaC7H6O2 vedantu.com
Molar Mass122.12 g/mol vedantu.com
AppearanceWhite crystalline solid vedantu.comnih.gov
Melting Point122 °C vedantu.com
Boiling Point250 °C vedantu.com
Water SolubilitySlightly soluble nih.gov
pKa4.19 vedantu.com

Properties of Ethanol (B145695), 2-amino-, benzoate (salt)

PropertyValue
Molecular FormulaC9H13NO3 nih.gov
Molecular Weight183.20 g/mol nih.gov
Melting Point140-143 °C globalchemmall.com
IUPAC Name2-hydroxyethylazanium;benzoate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B1581647 Ethanol, 2-amino-, benzoate (salt) CAS No. 4337-66-0

Properties

IUPAC Name

2-hydroxyethylazanium;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.C2H7NO/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGCLPOLOCIDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C(CO)[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063420
Record name Ethanol, 2-amino-, benzoate (salt)
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4337-66-0
Record name Ethanol, 2-amino-, benzoate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanolamine benzoate
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Record name Ethanol, 2-amino-, benzoate (1:1)
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Record name Ethanol, 2-amino-, benzoate (salt)
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Record name Benzoic acid, compound with 2-aminoethanol (1:1)
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Synthetic Methodologies and Preparative Chemistry

Traditional Synthetic Pathways for Alkanolammonium Benzoate (B1203000) Salts

The most fundamental method for preparing alkanolammonium benzoate salts, including ethanol (B145695), 2-amino-, benzoate (salt), is the direct reaction between the corresponding alkanolamine and benzoic acid. docbrown.infosparkl.me This reaction is a classic acid-base neutralization, where the basic amino group of the ethanolamine (B43304) accepts a proton from the acidic carboxylic acid group of benzoic acid, forming the ammonium (B1175870) cation and the benzoate anion. docbrown.infosparkl.me

The general reaction can be represented as:

R-NH2 + C6H5COOH → [R-NH3]+[C6H5COO]-

In the specific case of ethanol, 2-amino-, benzoate (salt), the reaction is:

HO-CH2CH2-NH2 + C6H5COOH → [HO-CH2CH2-NH3]+[C6H5COO]-

This reaction is typically carried out by dissolving benzoic acid in a suitable solvent and then adding ethanolamine. quora.com The salt often precipitates from the solution and can be isolated by filtration. youtube.com The process is straightforward and generally provides a good yield of the desired salt.

The choice of solvent can influence the reaction rate, yield, and purity of the resulting salt. Solvents can affect the solubility of the reactants and the product, as well as the equilibrium of the acid-base reaction. rsc.orgyoutube.com For the synthesis of alkanolammonium salts, polar solvents are generally preferred to facilitate the dissolution of the ionic product.

In some cases, a solvent in which the salt is sparingly soluble is chosen to promote precipitation and simplify the purification process. The use of different solvents can also lead to variations in the crystal structure and morphology of the final product. nih.gov For instance, the synthesis of ammonium benzoate has been achieved by dissolving benzoic acid in an excess of ammonia (B1221849) solution, followed by heating to remove the water and obtain the salt. sciencemadness.org

Advanced Synthetic Route Development for "Ethanol, 2-amino-, benzoate (salt)"

While traditional methods are effective, research into more advanced synthetic routes aims to improve efficiency, reduce environmental impact, and enhance product quality.

While the direct acid-base reaction for forming ethanol, 2-amino-, benzoate (salt) does not typically require a catalyst, related reactions, such as the formation of aminobenzoate esters through transesterification, often utilize catalysts. google.com These catalytic systems, which can include various metal salts or organocatalysts, could potentially be adapted to facilitate the salt formation under milder conditions or with higher selectivity, although this is not a common practice for simple salt preparations. Biocatalysis, using enzymes, is another area of interest for the synthesis of chiral intermediates and could theoretically be applied to specific salt formations. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and cleaner reactions. ajrconline.organton-paar.com This technique can be applied to the synthesis of ethanol, 2-amino-, benzoate (salt). The use of microwave irradiation can accelerate the acid-base reaction between ethanolamine and benzoic acid, often leading to a more rapid and efficient formation of the salt compared to conventional heating methods. ijprdjournal.comuokerbala.edu.iqbeilstein-journals.org This approach aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of solvents. ajrconline.org

The application of green chemistry principles is a key consideration in modern synthetic chemistry. For the synthesis of ethanol, 2-amino-, benzoate (salt), this can involve several strategies. One approach is to use water as a solvent, which is non-toxic and environmentally benign. beilstein-journals.org Another is the development of solvent-free reaction conditions, which can reduce waste and simplify the purification process. umich.edu Optimizing the reaction to achieve high atom economy, where a high proportion of the reactants are incorporated into the final product, is also a central tenet of green chemistry. The direct acid-base reaction for this salt inherently has a high atom economy.

Mechanistic Studies of Salt Formation and Proton Transfer

The formation of Ethanol, 2-amino-, benzoate (salt) is a classic acid-base reaction involving the proton transfer from the carboxylic acid (benzoic acid) to the amino group of the alcohol (2-aminoethanol).

Kinetic Analysis of Reaction Pathways

C₆H₅COOH + H₂NCH₂CH₂OH ⇌ C₆H₅COO⁻ + H₃N⁺CH₂CH₂OH

The equilibrium of this reaction lies far to the right, favoring the formation of the salt, due to the significant difference in pKa values between benzoic acid and the conjugate acid of 2-aminoethanol.

Role of Intermediates in Salt Formation

In the context of the straightforward acid-base reaction between benzoic acid and 2-aminoethanol, the formation of discrete, stable intermediates is unlikely. The process is generally considered a direct proton transfer. However, one can consider the formation of a transient hydrogen-bonded complex between the benzoic acid and 2-aminoethanol molecules prior to the full proton transfer.

(C₆H₅COOH•••H₂NCH₂CH₂OH) → C₆H₅COO⁻ + H₃N⁺CH₂CH₂OH

This intermediate is a fleeting species where the proton is shared between the oxygen of the carboxylic acid and the nitrogen of the amino alcohol. The transition state for the reaction would involve the elongation of the O-H bond in benzoic acid and the formation of the N-H bond in the 2-hydroxyethylammonium cation. The solvent can play a crucial role in stabilizing the charged products of the proton transfer, thereby facilitating the reaction. In some co-crystallization reactions, "supramolecular assemblies" in solution can act as templates, influencing nucleation and crystal growth. mdpi.com

Purification and Crystallization Techniques for Enhanced Purity and Yield

The purification of Ethanol, 2-amino-, benzoate (salt) is critical to achieve the desired quality for its applications. Recrystallization and solvent washing are common methods employed to enhance purity and yield. google.com

The choice of solvent is paramount in recrystallization. A suitable solvent should dissolve the salt to a greater extent at higher temperatures than at lower temperatures. For benzoate salts, aliphatic alcohols with 1 to 5 carbon atoms are often effective. google.com The process typically involves dissolving the crude salt in a minimal amount of a suitable hot solvent. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals, while impurities tend to remain in the "mother liquor". miracosta.edu

For instance, a general procedure for purifying an amino alcohol salt involves dissolving it in a solvent like water or a hydro-organic mixture, potentially with decolorizing agents like activated carbon, followed by cooling to induce crystallization. google.com The resulting crystals are then filtered, washed with a cold solvent to remove residual mother liquor, and dried. google.com The purity of the recrystallized product can be assessed by techniques such as melting point analysis, where a sharper melting point range closer to the literature value indicates higher purity. miracosta.edu

To maximize yield, factors such as the cooling rate and the final temperature are controlled. A slower cooling rate generally promotes the formation of larger, purer crystals. The final temperature is typically lowered significantly to minimize the amount of product remaining dissolved in the mother liquor. google.com In some cases, an anti-solvent (a solvent in which the desired compound is insoluble) can be added to a solution of the compound to induce precipitation. nih.gov

Interactive Table: Purification Parameters for Benzoate Salts

ParameterDescriptionTypical Values/ConditionsImpact on Purity & Yield
Solvent The liquid used to dissolve the crude product.Water, Ethanol, Methanol (B129727), Isopropanol, n-Butanol google.comgoogle.comThe solvent should have a steep solubility curve for the salt.
Cooling Temperature The final temperature to which the solution is cooled.10°C to -30°C google.comLower temperatures generally increase yield but may decrease purity if impurities also precipitate.
Cooling Rate The speed at which the solution is cooled.Slow, controlled coolingSlower cooling promotes larger, purer crystals.
Washing Solvent A cold solvent used to rinse the filtered crystals.The same solvent used for recrystallization, but cold. google.comRemoves mother liquor containing dissolved impurities.
Drying Conditions Temperature and pressure used to remove residual solvent.30°C to 70°C under vacuum google.comEnsures complete removal of solvent without decomposing the product.

Advanced Structural Elucidation and Solid State Chemistry

The three-dimensional arrangement of ions in the crystalline lattice of Ethanol (B145695), 2-amino-, benzoate (B1203000) (salt) has been meticulously determined through single-crystal X-ray diffraction, revealing a complex interplay of forces that dictate its macroscopic properties.

Single-Crystal X-ray Diffraction Analysis of "Ethanol, 2-amino-, benzoate (salt)"

The definitive method for elucidating the atomic-level structure of crystalline materials is single-crystal X-ray diffraction. A seminal study by Crisan et al. (2013) published in Crystal Growth & Design provides the foundational crystallographic data for this salt. acs.orgnih.gov

The analysis of the diffraction pattern for Ethanol, 2-amino-, benzoate (salt) indicates that it crystallizes in the orthorhombic system. nih.gov The specific arrangement of symmetry elements within the crystal lattice corresponds to the space group P b c a. nih.gov This space group is centrosymmetric and belongs to the point group mmm.

Crystallographic Data for Ethanol, 2-amino-, benzoate (salt)
ParameterValue
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)7.9085
b (Å)11.011
c (Å)21.752
α (°)90
β (°)90
γ (°)90

Detailed Analysis of Molecular Conformation and Bond Parameters

The crystal structure consists of 2-hydroxyethylammonium cations and benzoate anions. In the solid state, the 2-hydroxyethylammonium cation typically adopts a gauche conformation, which is a common feature for this type of cation in crystalline salts. The benzoate anion is largely planar, with the carboxylate group showing delocalization of the negative charge. While the specific bond lengths and angles for Ethanol, 2-amino-, benzoate (salt) are detailed in the primary literature, typical values for the C-O bonds in the carboxylate group are intermediate between a single and a double bond, and the C-N and C-O bond lengths in the cation are consistent with standard values for such groups.

Characterization of Hydrogen Bonding Networks and Supramolecular Synthons

The crystal structure of Ethanol, 2-amino-, benzoate (salt) is stabilized by an extensive network of hydrogen bonds. The primary hydrogen bond donors are the ammonium (B1175870) (-NH3+) and hydroxyl (-OH) groups of the 2-hydroxyethylammonium cation. The carboxylate group (-COO-) of the benzoate anion acts as the primary hydrogen bond acceptor.

Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in solid-state chemistry, particularly for pharmaceuticals and specialty chemicals. Each polymorph can exhibit different physical properties. Despite the importance of this phenomenon, a review of the current academic literature reveals no specific studies on the polymorphism or solid-state phase transitions of Ethanol, 2-amino-, benzoate (salt). While studies on related amino alcohol salts have shown instances of polymorphism, this has not been documented for the title compound. mdpi.comnih.govuni-lj.siresearchgate.netrsc.org

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques provide valuable information about the molecular structure and bonding within a compound.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: The vibrational spectra of Ethanol, 2-amino-, benzoate (salt) would be expected to show characteristic bands for both the cation and the anion. Key features in the FTIR and Raman spectra would include:

N-H stretching vibrations of the ammonium group, typically appearing as a broad band in the region of 3300-2600 cm-1.

O-H stretching vibration of the hydroxyl group, usually a broad band around 3400-3200 cm-1.

Asymmetric and symmetric stretching vibrations of the carboxylate group (COO-) , which are strong bands typically found around 1600-1550 cm-1 and 1400 cm-1, respectively. The separation between these two bands can provide information about the coordination mode of the carboxylate group.

Aromatic C-H stretching vibrations above 3000 cm-1 and various C-C stretching vibrations of the benzene (B151609) ring in the 1600-1450 cm-1 region.

While general principles of IR and Raman spectroscopy can predict these features, detailed experimental and theoretical studies on the vibrational spectra of this specific salt are not widely available in the literature. nih.govresearchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy in a suitable deuterated solvent would provide detailed information about the structure of the 2-hydroxyethylammonium and benzoate ions in solution.

In the 1H NMR spectrum , one would expect to see signals corresponding to the aromatic protons of the benzoate anion, typically in the range of 7.4-8.1 ppm. The protons of the 2-hydroxyethylammonium cation would appear as multiplets for the -CH2- groups, and the chemical shifts would be influenced by the adjacent -NH3+ and -OH groups. The protons of the ammonium and hydroxyl groups may be exchangeable and could appear as broad singlets.

The 13C NMR spectrum would show distinct signals for the carboxylate carbon (typically around 170-180 ppm), the aromatic carbons (in the 120-140 ppm region), and the two carbons of the ethylammonium (B1618946) moiety (around 40-60 ppm).

Specific, high-resolution NMR data for "Ethanol, 2-amino-, benzoate (salt)" is not prominently featured in the reviewed scientific literature. np-mrd.orgspectrabase.comnp-mrd.orgvaia.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. Both Fourier-transform infrared (FTIR) and Raman spectroscopy provide a unique vibrational fingerprint of the compound. For "Ethanol, 2-amino-, benzoate (salt)," the resulting spectra are a composite of the vibrations from the benzoate anion and the 2-hydroxyethylammonium cation.

Expected Vibrational Modes for Ethanol, 2-amino-, benzoate (salt):

The formation of the salt results in distinctive changes in the vibrational spectra compared to the parent molecules, benzoic acid and 2-aminoethanol.

Benzoate Anion: The deprotonation of the carboxylic acid group in benzoic acid to form the benzoate anion leads to the disappearance of the broad O-H stretching vibration (typically seen from 2500-3300 cm⁻¹) and the characteristic C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹ for aromatic acids). spectroscopyonline.com Instead, new strong bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear, typically in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and various C-C stretching and bending vibrations of the benzene ring will be present in the fingerprint region. researchgate.net

2-Hydroxyethylammonium Cation: The protonation of the amino group in 2-aminoethanol to form the 2-hydroxyethylammonium cation (-NH₃⁺) introduces new vibrational modes. The N-H stretching vibrations of the ammonium group are expected as broad bands in the region of 3000-3300 cm⁻¹. The O-H stretching vibration of the hydroxyl group is also present in this region, often as a broad band due to hydrogen bonding. rsc.org The C-N and C-O stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupExpected Vibrational ModeBenzoic Acid (cm⁻¹) spectroscopyonline.comdocbrown.info2-Aminoethanol (cm⁻¹) spectrabase.comExpected in Salt (cm⁻¹)
Carboxylate (COO⁻)Asymmetric Stretch--1540-1650
Symmetric Stretch--1400-1450
Ammonium (NH₃⁺)N-H Stretch--3000-3300 (broad)
Hydroxyl (O-H)O-H Stretch2500-3300 (broad)3250-3500 (broad)3200-3600 (broad)
Aromatic C-HC-H Stretch3030-3080-3030-3080
Aliphatic C-HC-H Stretch-2850-29502850-2950
Carbonyl (C=O)C=O Stretch1680-1710-Absent
C-O StretchC-O Stretch1292~1050~1050, ~1300
O-H BendO-H Wag934-Present

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure by providing information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

Expected ¹H and ¹³C NMR Chemical Shifts:

The NMR spectrum of "Ethanol, 2-amino-, benzoate (salt)" will show signals corresponding to both the benzoate and 2-hydroxyethylammonium ions.

Benzoate Anion: The aromatic protons of the benzoate ring are expected to appear in the region of 7.4-8.1 ppm. docbrown.info The symmetry of the benzoate ion may result in fewer signals than the five aromatic protons might suggest. The carboxylate carbon is expected to resonate in the downfield region of the ¹³C NMR spectrum, typically around 170-180 ppm. The aromatic carbons will appear in the 128-135 ppm range. chemicalbook.comdocbrown.info

2-Hydroxyethylammonium Cation: The protons of the 2-hydroxyethylammonium cation will show distinct signals. The methylene (B1212753) protons adjacent to the ammonium group (-CH₂-NH₃⁺) are expected to be deshielded and appear further downfield compared to those in neutral 2-aminoethanol. Similarly, the methylene protons adjacent to the hydroxyl group (-CH₂-OH) will also have a characteristic chemical shift. chemicalbook.com In the ¹³C NMR spectrum, the carbon attached to the nitrogen will be shifted downfield upon protonation, and the carbon attached to the oxygen will also be in a predictable region.

Interactive Data Table: Predicted NMR Chemical Shifts (in D₂O)

IonAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
BenzoateAromatic (o, m, p)7.4 - 8.1128 - 135
Carboxylate (COO⁻)-170 - 180
2-Hydroxyethylammonium-CH₂-NH₃⁺~3.2~40-45
-CH₂-OH~3.8~60-65

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure. For an ionic compound like "Ethanol, 2-amino-, benzoate (salt)," the analysis would typically involve observing the individual ions.

Expected Fragmentation Patterns:

Under mass spectrometry conditions, the salt would likely dissociate into its constituent ions. The fragmentation analysis would then proceed for each ion.

Benzoate Anion (m/z 121): The benzoate anion itself is relatively stable. Further fragmentation is not typically observed under standard conditions. In positive ion mode, if benzoic acid is analyzed, the molecular ion peak is at m/z 122. A characteristic fragmentation is the loss of a hydroxyl radical (-OH) to form the benzoyl cation at m/z 105, which is often the base peak. docbrown.info Subsequent loss of carbon monoxide (CO) from the benzoyl cation can lead to the phenyl cation at m/z 77. docbrown.info

2-Hydroxyethylammonium Cation (m/z 62): This cation would likely be observed in positive ion mode. If we consider the fragmentation of the neutral 2-aminoethanol (molecular ion at m/z 61), a major fragmentation pathway involves the cleavage of the C-C bond, leading to the formation of the [CH₂NH₂]⁺ ion at m/z 30, which is often the base peak. researchgate.netlibretexts.org

Interactive Data Table: Key Mass Spectrometry Fragments

Ion/Moleculem/z of PrecursorKey Fragment Ionm/z of FragmentNeutral Loss
Benzoic Acid122[C₆H₅CO]⁺105OH
[C₆H₅]⁺77COOH or CO from m/z 105
2-Aminoethanol61[CH₂NH₂]⁺30CH₂OH

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively employed to determine the properties of molecules like 2-hydroxyethylammonium benzoate (B1203000).

The geometric and electronic structure of 2-hydroxyethylammonium benzoate has been elucidated through single-crystal X-ray diffraction and supported by ab initio quantum chemical calculations. acs.org The salt consists of a 2-hydroxyethylammonium cation and a benzoate anion. The primary interaction holding the salt together is a charge-assisted hydrogen bond between the ammonium (B1175870) group of the cation and the carboxylate group of the anion. acs.org

In the crystal structure, the cation and anion are linked via proton-transferred N–H···O and normal O–H···O hydrogen bonds. scispace.com The geometry optimization performed using DFT methods, such as with the B3LYP functional, confirms the structural parameters observed experimentally. mdpi.comnih.gov These calculations reveal that the supramolecular architecture is built from these ion pairs, which then organize into 2-D layers consolidated by further hydrogen bonding. acs.orgscispace.com

The optimized geometry shows specific bond lengths and angles that define the conformation of the ions. For instance, in the 2-hydroxyethylammonium cation, the C-C, C-N, and C-O bond lengths and the torsion angles determine its spatial arrangement. Similarly, the geometry of the benzoate anion is defined by the C-C bond lengths within the aromatic ring and the C-C and C-O bonds of the carboxylate group. DFT calculations provide these parameters with high accuracy, confirming a stable, low-energy conformation. mdpi.com

Table 1: Selected Optimized Geometrical Parameters (Illustrative) (Note: This table is illustrative, based on typical values from DFT calculations on similar structures, as specific values for this exact salt require access to the primary research data.)

ParameterBond/AngleCalculated Value (B3LYP)
Bond Length C-O (carboxylate)~1.26 Å
C-C (carboxylate)~1.52 Å
N-H (ammonium)~1.03 Å
O-H (hydroxyl)~0.97 Å
Bond Angle O-C-O (carboxylate)~125°
H-N-H (ammonium)~109.5°
Dihedral Angle O-C-C-N (cation)~60° (gauche)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes the kinetic stability and chemical reactivity of a molecule. researchgate.net

For an ionic compound like 2-hydroxyethylammonium benzoate, the FMO analysis can be considered in terms of the constituent ions.

HOMO: The HOMO is expected to be localized primarily on the benzoate anion, specifically on the π-system of the aromatic ring and the oxygen atoms of the carboxylate group, which are electron-rich.

LUMO: The LUMO is anticipated to be located on the 2-hydroxyethylammonium cation, particularly around the electron-deficient ammonium group (-NH3+).

A smaller HOMO-LUMO gap implies a higher chemical reactivity and lower kinetic stability. researchgate.net The interaction between the HOMO of the benzoate anion and the LUMO of the ethanolammonium cation is fundamental to the charge transfer and bonding within the salt. DFT calculations are used to compute the energies of these orbitals and visualize their distribution. ajchem-a.comresearchgate.net

Table 2: Conceptual Frontier Orbital Properties

OrbitalPrimary LocationRole in Reactivity
HOMO Benzoate Anion (π-system, carboxylate O atoms)Nucleophilic / Electron Donor
LUMO 2-Hydroxyethylammonium Cation (-NH3+ group)Electrophilic / Electron Acceptor
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of kinetic stability and reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. In 2-hydroxyethylammonium benzoate, these regions are concentrated around the oxygen atoms of the benzoate carboxylate group. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are found around the hydrogen atoms of the ammonium (-NH3+) and hydroxyl (-OH) groups of the 2-hydroxyethylammonium cation. nih.gov

Green regions represent neutral or near-zero potential.

The MEP map visually confirms the ionic nature of the salt, showing the distinct, charge-separated regions of the cation and anion. It is instrumental in understanding the non-covalent interactions, particularly the strong charge-assisted hydrogen bonds between the positive (blue) region of the N-H group and the negative (red) region of the carboxylate oxygen atoms that define the supramolecular structure. acs.orgmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, hybridization, and donor-acceptor (charge transfer) interactions within a molecule. nih.gov It converts the calculated wave function into localized orbitals that correspond to the familiar chemical concepts of core, lone pair, and bonding/antibonding orbitals. wisc.edu

For 2-hydroxyethylammonium benzoate, NBO analysis can quantify the intramolecular and intermolecular charge transfer interactions. A key interaction is the charge transfer from the lone pair orbitals (n) of the oxygen atoms in the benzoate anion to the antibonding sigma orbitals (σ) of the N-H bonds in the 2-hydroxyethylammonium cation. This n → σ interaction corresponds to the strong N-H···O hydrogen bond. researchgate.net

Molecular Dynamics Simulations for Solution and Solid-State Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the modeling of both the solid-state crystal lattice and the behavior of the salt in solution, providing insights into dynamic processes that are not accessible through static quantum chemical calculations.

In the solid state , MD simulations can be used to study the stability of the crystal lattice, thermal vibrations of the ions, and phase transitions. The simulations would model the crystal packing, confirming that the hydrogen-bonded layered structure observed in crystallographic studies is a stable arrangement. bohrium.com

In solution , MD simulations are particularly powerful for understanding solvation and ion-pairing. An MD simulation of 2-hydroxyethylammonium benzoate in water would reveal:

Solvation Shells: The arrangement of water molecules around the cation and anion. Water molecules would orient their oxygen atoms towards the positive -NH3+ group and their hydrogen atoms towards the negative -COO- group.

Hydrogen Bonding Networks: The dynamic network of hydrogen bonds between the ions, and between the ions and surrounding water molecules. nih.gov

Ion Pairing: The tendency of the cation and anion to remain associated as an ion pair in solution versus existing as fully dissociated, solvated ions.

Transport Properties: Properties like diffusion coefficients for the individual ions can be calculated, providing insight into their mobility in solution. ucl.ac.uk

Prediction of Spectroscopic Properties (e.g., simulated IR, NMR spectra)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govscirp.org These theoretical spectra are invaluable for interpreting experimental data and assigning spectral features to specific molecular vibrations or chemical environments.

Simulated IR Spectrum: A theoretical IR spectrum can be calculated from the vibrational frequencies obtained after a DFT geometry optimization. mdpi.com For 2-hydroxyethylammonium benzoate, key predicted vibrational modes would include:

N-H stretching in the -NH3+ group, typically appearing as a broad band around 3000-3200 cm⁻¹.

O-H stretching from the hydroxyl group, also in the high-frequency region (~3300-3500 cm⁻¹).

C-H stretching from the aromatic ring and the alkyl chain (2800-3100 cm⁻¹).

Asymmetric and symmetric COO⁻ stretching from the benzoate carboxylate group, which are very characteristic and typically found in the 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹ regions, respectively.

C=C stretching within the aromatic ring (~1450-1600 cm⁻¹).

Comparing the calculated frequencies (often scaled by an empirical factor to correct for anharmonicity and basis set limitations) with an experimental IR spectrum allows for a definitive assignment of the absorption bands. mdpi.comresearchgate.net

Simulated NMR Spectra: Theoretical NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. researchgate.net The calculation provides a predicted chemical shift for each unique nucleus in the molecule.

¹H NMR: Predictions would show distinct signals for the aromatic protons of the benzoate ring, the methylene (B1212753) protons (-CH₂-) of the ethanolammonium cation, and the exchangeable protons of the -NH3+ and -OH groups.

¹³C NMR: The simulation would predict chemical shifts for the carboxylate carbon, the aromatic carbons, and the two distinct carbons in the ethanolammonium cation.

These predicted spectra help in assigning peaks in experimental NMR data and can be used to confirm the structure of the compound in solution. nih.govscirp.org

Theoretical Insights into Intermolecular Interactions and Hydrogen Bonding

Theoretical investigations into the structure of Ethanol (B145695), 2-amino-, benzoate (salt), also known as 2-hydroxyethylammonium benzoate, have elucidated the critical role of hydrogen bonding in its supramolecular assembly. The primary interactions that stabilize the crystal lattice are proton-transferred N–H···O and conventional O–H···O hydrogen bonds. acs.org

Computational studies, particularly those employing ab initio quantum chemical calculations, have been instrumental in quantifying the geometry and energetics of these interactions. These calculations confirm that in the salt, there is a distinct proton transfer from the carboxylic acid group of benzoic acid to the amino group of ethanolamine (B43304), resulting in the formation of the 2-hydroxyethylammonium cation and the benzoate anion. acs.org

The stability of the resulting crystal structure is a delicate balance of these strong, directional hydrogen bonds and weaker, non-covalent interactions, including van der Waals forces. The substituents on the benzoate anion can also influence the dipole-dipole interactions between the cation and anion within the molecular aggregates. acs.org

Detailed Research Findings

Research by Crisan and colleagues provides a comprehensive analysis of the hydrogen bonding network in 2-hydroxyethylammonium benzoate. Their work, combining X-ray crystallography with ab initio calculations, offers a detailed picture of the intermolecular connections. The salt units are held together by both N–H···O and O–H···O hydrogen bonds, which consolidate the building blocks into two-dimensional layers. acs.org

The primary hydrogen bonding motifs involve the ammonium group of the cation acting as a hydrogen bond donor to the carboxylate group of the anion. Additionally, the hydroxyl group of the cation can participate in hydrogen bonding with the carboxylate group of an adjacent anion. These interactions are fundamental to the formation of the stable crystalline lattice.

The following tables summarize the key computational data regarding the hydrogen bonding in Ethanol, 2-amino-, benzoate (salt), derived from crystallographic and theoretical studies.

Hydrogen Bond Parameters (Crystallographic Data)
Bond D-H···A
N-H···ON-H···O(carboxylate)
O-H···OO-H···O(carboxylate)
Calculated Intermolecular Interaction Energies
Interaction Type Energy (kJ/mol)
N-H···O Hydrogen BondData not available
O-H···O Hydrogen BondData not available
Total Interaction EnergyData not available

Note: Specific numerical values for bond lengths, angles, and interaction energies from computational studies were not available in the public domain at the time of this writing. The tables represent the types of interactions identified.

Solution Chemistry and Physico Chemical Behavior

Solvation Dynamics and Solvent Effects on Salt Stability

The solvation dynamics of a salt are dictated by the interactions between its constituent ions and the solvent molecules. For Ethanol (B145695), 2-amino-, benzoate (B1203000) (salt), these ions are the 2-hydroxyethylammonium cation ([HOCH₂CH₂NH₃]⁺) and the benzoate anion ([C₆H₅COO]⁻). The stability of the salt in solution is highly dependent on the nature of the solvent.

In protic solvents like water or alcohols, the 2-hydroxyethylammonium cation, with its hydroxyl and ammonium (B1175870) groups, can act as a hydrogen bond donor. The benzoate anion, with its carboxylate group, acts as a hydrogen bond acceptor. The stability of the salt in these solvents is enhanced by the formation of strong ion-solvent hydrogen bonds. The bifunctional nature of the ethanolamine (B43304) molecule, containing both a primary amine and a primary alcohol, allows for complex interactions with solvent molecules. wikipedia.org

In aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which have high donicities, the solvation of the cation will be significant. researchgate.net Conversely, in aprotic non-polar solvents, the ions will be poorly solvated, leading to lower solubility and a greater tendency for ion pairing and aggregation.

The stability of amine-based salts in solution can also be influenced by temperature and the presence of other components. For instance, the thermal stability of some amine compounds is known to decrease in the presence of alcohols. nih.gov While specific studies on the solvation dynamics of Ethanol, 2-amino-, benzoate (salt) are not prevalent in the literature, the behavior of its constituent ions in various solvents suggests that its stability will be highest in polar protic solvents that can effectively solvate both the cation and the anion through hydrogen bonding.

Acid-Base Equilibria and Protonation States in Non-Aqueous Media

The acid-base equilibria of Ethanol, 2-amino-, benzoate (salt) in non-aqueous media are complex and depend on the properties of the solvent. In solution, the salt exists in equilibrium with its constituent acid and base:

[HOCH₂CH₂NH₃]⁺[C₆H₅COO]⁻ ⇌ HOCH₂CH₂NH₂ + C₆H₅COOH

The position of this equilibrium is significantly influenced by the solvent's acidity, basicity, and dielectric constant. researchgate.net

In amphiprotic solvents like alcohols, which possess both acidic and basic properties, the salt can participate in proton transfer reactions with the solvent. foodb.ca The protonation state of the ethanolamine and benzoate moieties will be dependent on the relative acidity and basicity of the solvent compared to the pKa values of the 2-hydroxyethylammonium cation and benzoic acid in that specific medium.

In aprotic solvents, the concept of pKa is different from that in water. The extent of dissociation and proton transfer is generally lower. In basic (protophilic) non-aqueous solvents, the acidic nature of the 2-hydroxyethylammonium cation will be more pronounced. Conversely, in acidic (protogenic) non-aqueous solvents like glacial acetic acid, the basic nature of the benzoate anion will be enhanced, leading to its protonation to form benzoic acid. researchgate.netfoodb.ca

The protonation state of ethanolamine itself is dependent on the pH of the solution. In its neutral form, it is HOCH₂CH₂NH₂, and in its protonated (cationic) form, it is HOCH₂CH₂NH₃⁺. mdpi.com The equilibrium between these two forms is central to the behavior of the salt in different solvent environments.

Intermolecular Interactions in Solution (e.g., ion-pairing, aggregation)

In solution, the 2-hydroxyethylammonium and benzoate ions can engage in various intermolecular interactions, including ion-pairing and aggregation. The extent of these interactions is influenced by the solvent's dielectric constant, the concentration of the salt, and temperature.

In solvents with low dielectric constants, the electrostatic attraction between the oppositely charged ions is stronger, leading to the formation of ion pairs. These ion pairs can be either solvent-separated or contact ion pairs. Further association can lead to the formation of larger aggregates. sciencemadness.org The formation of ion pairs and higher-order aggregates has been observed for benzoate ions with various cations in non-aqueous solutions. researchgate.net

The crystal structure of Ethanol, 2-amino-, benzoate (salt) provides valuable insight into the intermolecular interactions that are likely to persist in solution, particularly at higher concentrations. X-ray diffraction studies have revealed that in the solid state, the 2-hydroxyethylammonium cations and benzoate anions are organized into a supramolecular architecture through a network of hydrogen bonds. acs.orgscispace.com Specifically, proton-transferred N-H···O and normal O-H···O hydrogen bonds are the primary forces holding the salt units together. acs.orgscispace.com These interactions result in the formation of building blocks that are consolidated into two-dimensional layers. acs.orgscispace.com

The substituents on the benzoate anion can influence the dipole-dipole interactions between the cation and anion within these molecular aggregates. acs.org While this detailed structural information pertains to the solid state, the strong hydrogen bonding capabilities of both the cation and anion suggest that these interactions will also be significant in solution, governing the formation of ion pairs and aggregates, especially in less polar solvents.

Table 1: Crystal Structure Data for Ethanol, 2-amino-, benzoate (salt)

Property Value
Crystal System Orthorhombic
Space Group P b c a
a (Å) 7.9085
b (Å) 11.011
c (Å) 21.752
α (°) 90.00
β (°) 90.00
γ (°) 90.00

Data sourced from Crisan, et al. (2013) and PubChem CID 20343. nih.govacs.org

Thermochemical Studies of Formation and Dissolution Processes

Thermochemical data, such as the enthalpy of formation (ΔHf°) and enthalpy of dissolution (ΔHsoln), provide quantitative measures of the energetic stability and solubility of a compound. Specific experimental thermochemical data for Ethanol, 2-amino-, benzoate (salt) is not extensively reported in the literature. However, data for related compounds can provide some context.

The formation of the salt from ethanolamine and benzoic acid is an acid-base neutralization reaction, which is typically exothermic. The standard molar enthalpy of formation for ammonium benzoate (C₇H₅O₂NH₄) has been determined to be -(472.65 ± 0.62) kJ·mol⁻¹. researchgate.net While the 2-hydroxyethylammonium cation is different from the ammonium cation, this value provides a rough estimate of the magnitude of the enthalpy of formation for a similar benzoate salt.

The dissolution of a salt in a solvent involves the breaking of the crystal lattice and the solvation of the individual ions. The enthalpy of dissolution can be either endothermic or exothermic, depending on the balance between the lattice energy and the solvation enthalpy. For benzoic acid, the dissolution process in water and ethanol mixtures is endothermic, indicating that energy is required to break the crystal lattice and solvate the molecules. mdpi.com The solubility of benzoic acid increases with temperature in these solvents. mdpi.com Similarly, the solubility of ammonium benzoate in water increases significantly with temperature, suggesting an endothermic dissolution process. solubilityofthings.comwikipedia.org It is reasonable to expect that the dissolution of Ethanol, 2-amino-, benzoate (salt) in polar solvents would also be an endothermic process.

Table 2: List of Chemical Compounds

Compound Name
Ethanol, 2-amino-, benzoate (salt)
2-Hydroxyethylammonium benzoate
Ethanolamine
Benzoic acid
2-Hydroxyethylammonium
Benzoate
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Sodium benzoate
Perchloric acid
Glacial acetic acid

Mechanistic Organic Chemistry and Reactivity Studies

"Ethanol, 2-amino-, benzoate (B1203000) (salt)" as a Precursor or Intermediate in Organic Synthesis

As a salt, "Ethanol, 2-amino-, benzoate (salt)" can serve as a starting material or intermediate by leveraging the reactivity of its individual components. The amine functionality of the 2-hydroxyethylammonium ion and the carboxylate group of the benzoate ion can participate in a variety of organic reactions.

The primary amine group in the 2-hydroxyethylammonium cation is a key site of reactivity. While the protonation in the salt form reduces its nucleophilicity, it can be readily converted back to the free amine, 2-aminoethanol, by treatment with a base. This free amine is a versatile nucleophile. stackexchange.com

Amide Formation: At elevated temperatures, the amine group of 2-aminoethanol can react with carboxylic acids in a condensation reaction to form amides. stackexchange.comlibretexts.org For instance, the reaction with another molecule of benzoic acid would yield N-(2-hydroxyethyl)benzamide and water. nih.gov The direct reaction of a carboxylic acid and an amine at ambient temperature typically results in the formation of an ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and lead to the formation of the corresponding amide. libretexts.org

Acylation: The amine can be readily acylated by more reactive carboxylic acid derivatives, such as acyl chlorides. For example, the reaction of ethanolamine (B43304) with benzoyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures (0°C) provides a high yield of N-(2-hydroxyethyl)benzamide.

Alkylation: The amine functionality can undergo N-alkylation with alkyl halides. However, attempts to perform N-alkylation of the free amine generated from its hydrochloride salt in the presence of a base have been reported to be challenging, often resulting in low yields or failure, potentially due to competing rearrangement reactions. chemrxiv.org A "one-pot synthesis" approach, where the free amine is generated in situ in the presence of the alkylating agent, has been shown to be more successful. chemrxiv.org

Reaction with Aldehydes and Ketones: Primary amines like 2-aminoethanol can react with aldehydes and ketones to form imines (Schiff bases), which are important intermediates in various organic transformations.

The benzoate anion is a carboxylate, which exhibits its own characteristic reactivity.

Esterification: The benzoate anion can act as a nucleophile in reactions with alkyl halides to form benzoate esters. This reaction is particularly effective in polar aprotic solvents. sciencemadness.org

Conversion to Acid Halides: Benzoate salts can be converted to benzoyl chloride by reacting with agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). youtube.com

Decarboxylation: When heated with a strong base like sodium hydroxide, sodium benzoate can undergo decarboxylation to produce benzene (B151609) and sodium carbonate. wikipedia.org

Electrophilic Aromatic Substitution: The benzene ring of the benzoate ion can undergo electrophilic aromatic substitution reactions. For example, nitration of benzoates can occur to yield m-nitrobenzoic acid derivatives. sciencemadness.org

Exploration of Rearrangement Reactions and Decomposition Pathways under Controlled Conditions

The structure of "Ethanol, 2-amino-, benzoate (salt)" and its potential ester isomer, 2-aminoethyl benzoate, makes it susceptible to rearrangement and decomposition under specific conditions.

A significant rearrangement reaction involves the intramolecular acyl transfer of the related ester, 2-aminoethyl benzoate. This compound is known to be unstable as a free amine and spontaneously rearranges to the more stable amide, N-(2-hydroxyethyl)benzamide. chemrxiv.org This rearrangement is proposed to proceed via an intramolecular nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ester. chemrxiv.org The hydrochloride salt of 2-aminoethyl benzoate is reported to be more stable. chemrxiv.org

Proposed Mechanism for the Rearrangement of 2-aminoethyl benzoate:

StepDescription
1 The free amine, 2-aminoethyl benzoate, is generated from its salt.
2 The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester group within the same molecule.
3 A tetrahedral intermediate is formed.
4 The ethoxide portion of the original ester is protonated by the ammonium group, leading to the formation of the final amide product, N-(2-hydroxyethyl)benzamide.

This rearrangement highlights a potential decomposition pathway for the salt, especially if conditions favor the formation of the ester intermediate.

Catalytic Applications or Role in Promoted Reactions (if applicable to fundamental chemical catalysis)

There is currently no direct scientific evidence to suggest that "Ethanol, 2-amino-, benzoate (salt)" itself functions as a catalyst in fundamental chemical reactions. Its components, however, can be involved in catalyzed reactions. For instance, the esterification of benzoic acid with ethanolamine to form 2-hydroxyethyl benzoate is a catalyzed process. organic-chemistry.org Similarly, the formation of amides from carboxylic acids and amines can be promoted by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

The amine functionality in 2-aminoethanol can act as a base catalyst in certain reactions. However, in the salt form, this basicity is neutralized.

Reactivity with Other Chemical Entities in Purely Chemical Systems

The reactivity of "Ethanol, 2-amino-, benzoate (salt)" in purely chemical systems is dictated by the potential reactions of its constituent ions with other chemical species.

Reaction with Strong Acids: Treatment with a strong acid, such as hydrochloric acid, would protonate the benzoate anion to form benzoic acid, leaving the 2-hydroxyethylammonium cation in solution.

Reaction with Strong Bases: The addition of a strong base, like sodium hydroxide, would deprotonate the 2-hydroxyethylammonium cation to yield free 2-aminoethanol and the benzoate salt of the base's cation. quora.com

Reactivity with Electrophiles: The benzoate anion can react with electrophiles, as seen in its alkylation to form esters. sciencemadness.orgmasterorganicchemistry.com The amine functionality, once liberated from the salt, is a strong nucleophile and will readily react with a wide range of electrophiles. masterorganicchemistry.com

Reactivity with Nucleophiles: The primary sites for nucleophilic attack on the compound would be the carbonyl carbon of the benzoate group (though less reactive as a carboxylate than as an ester or acid chloride) and the carbon atoms of the ethanolamine backbone, particularly if activated. nih.govlibretexts.org Kinetic studies on the reactions of substituted phenyl benzoates with various nucleophiles show that the reaction mechanism can proceed through an addition-elimination pathway, with the rate-determining step depending on the nature of the nucleophile and the substituents on the phenyl ring. nih.gov

Advanced Analytical Methodologies Non Clinical/non Safety Focused

Development of Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for the analysis of "Ethanol, 2-amino-, benzoate (B1203000) (salt)," enabling the separation of its ionic components from each other and from potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of this salt. Since the compound consists of a polar amine and an aromatic acid, reversed-phase and mixed-mode chromatography are particularly effective.

Detailed research findings show that the benzoate component can be readily quantified using reversed-phase (e.g., C18) columns. The mobile phase typically consists of an acidified aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), with UV detection being common due to the strong chromophore of the benzene (B151609) ring in benzoic acid. ust.eduresearchgate.net One study details a rapid analysis of various benzoic acids using a C18 column and a mobile phase of acetonitrile and water, achieving separation in under one minute. thermofisher.com

The ethanolamine (B43304) component, lacking a UV chromophore, is more challenging to detect directly with UV-based HPLC systems. helixchrom.comreddit.com However, it can be analyzed using mixed-mode columns that offer cation-exchange retention mechanisms. helixchrom.com Alternatively, refractive index (RI) detection can be employed, though it offers lower sensitivity. helixchrom.com For high-sensitivity analysis, derivatization of the primary amine group with a UV-active or fluorescent tag is a common strategy. researchgate.netresearchgate.net

ParameterConditionAnalyteSource
ColumnReversed-Phase C18Benzoic Acid ust.eduresearchgate.net
Mobile PhaseAcetate Buffer (pH 4.4) / Methanol (65:35)Benzoic Acid ust.edu
Flow Rate1.0 mL/minBenzoic Acid ust.edu
DetectionUV at 233 nmBenzoic Acid ust.edu
ColumnMixed-Mode (e.g., Coresep 100)Ethanolamine helixchrom.com
DetectionRefractive Index (RI) or DerivatizationEthanolamine helixchrom.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for volatile compounds. While the "Ethanol, 2-amino-, benzoate (salt)" itself is non-volatile, its monoethanolamine component can be analyzed using GC. ajevonline.orgnih.gov Direct analysis is possible, often utilizing specific columns designed for amines to achieve good peak shape and separation. ajevonline.org A simple GC method has been developed for airborne monoethanolamine using a specific column (35% diphenyl and 65% dimethyl polysiloxane) and a nitrogen-phosphorous detector, which avoids the need for derivatization. ajevonline.org

In some cases, derivatization is employed to improve volatility and detection. For instance, the NIOSH 2007 method suggests derivatizing 2-aminoethanol with benzaldehyde (B42025) to form 2-benzylideneaminoethanol, which has a higher molecular weight and a lower detection limit. thermofisher.com The benzoate portion would typically require derivatization (e.g., esterification) to become volatile enough for GC analysis.

ParameterConditionAnalyteSource
Column35% Diphenyl / 65% Dimethyl PolysiloxaneMonoethanolamine ajevonline.org
DetectorNitrogen Phosphorous Detector (NPD)Monoethanolamine ajevonline.org
Calibration Range0.5 - 80 µg/mLMonoethanolamine ajevonline.org
Derivatization (optional)Benzaldehyde2-Aminoethanol thermofisher.com

Ion Chromatography (IC) for Ion Analysis

Given the ionic nature of the compound in solution, ion chromatography (IC) is an ideal method for the separation and quantification of the benzoate anion and the 2-hydroxyethylammonium cation.

Anion-exchange chromatography is used to determine the benzoate concentration. A simple and reliable Reagent-Free Ion Chromatography (RFIC) method has been demonstrated for the determination of benzoate in food products using a high-capacity, hydroxide-selective, anion-exchange column and suppressed conductivity detection. rsc.org This method allows for the direct determination of benzoate with minimal sample preparation beyond dilution. rsc.org

Conversely, cation-exchange chromatography can be employed for the analysis of the 2-hydroxyethylammonium cation. Similar to the analysis of other small cations, a method using an acidic eluent and suppressed conductivity detection would provide robust and sensitive quantification.

ParameterConditionAnalyteSource
TechniqueAnion-Exchange ChromatographyBenzoate rsc.org
SystemReagent-Free Ion Chromatography (RFIC)Benzoate rsc.org
EluentElectrolytically Generated Potassium HydroxideBenzoate rsc.org
DetectionSuppressed ConductivityBenzoate rsc.org
TechniqueCation-Exchange Chromatography2-Hydroxyethylammonium(General Principle)

Spectroscopic Techniques for Trace Analysis and Purity Assessment

Spectroscopic techniques are essential for detection and quantification, often used in conjunction with the chromatographic methods described above.

Advanced UV-Vis Spectrophotometry

Advanced UV-Vis spectrophotometry is primarily used as a detection method following separation by HPLC. The benzoate anion possesses a strong UV chromophore due to its aromatic ring, making it highly suitable for UV detection. ust.edu Studies on the HPLC analysis of benzoic acid and benzoate frequently utilize UV detection at wavelengths between 230 nm and 254 nm. ust.eduthermofisher.com In contrast, the ethanolamine component lacks significant UV absorbance and cannot be detected directly with this method. reddit.com Therefore, for the complete analysis of "Ethanol, 2-amino-, benzoate (salt)," UV-Vis detection is specific to the benzoate moiety.

Fluorescence Spectroscopy

Direct fluorescence spectroscopy is not a suitable method for the analysis of "Ethanol, 2-amino-, benzoate (salt)." Research indicates that benzoic acid is not natively fluorescent and, in some cases, can act as a fluorescence quencher. acs.orgnih.gov Similarly, ethanolamine does not possess a native fluorophore.

However, fluorescence detection can be a powerful tool for trace analysis of the ethanolamine component when combined with a derivatization strategy. The primary amine of ethanolamine can be reacted with a fluorogenic reagent to yield a highly fluorescent product. Common derivatizing agents include 9-fluorenylmethoxycarbonylchloride (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). ajevonline.org These derivatized products can then be separated by HPLC and detected with extremely high sensitivity and selectivity using a fluorescence detector, with detection limits reaching picomole levels. nih.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive species. Both the ethanolamine and benzoate moieties of the target compound can be amenable to electrochemical detection under specific conditions.

The anodic oxidation of amino alcohols like ethanolamine has been investigated using techniques such as linear sweep voltammetry at a glassy-carbon electrode. rsc.org In basic aqueous methanol, these compounds can be oxidized, with the peak potential being influenced by the molecular structure. rsc.org For instance, the presence of electron-withdrawing groups can make the oxidation more difficult, shifting the peak potential to more anodic values. rsc.org The electrochemical oxidation of primary alcohols, such as the hydroxyl group in ethanolamine, to carboxylic acids can also be achieved, sometimes mediated by catalysts like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO). nih.gov

Similarly, benzoic acid and its derivatives can be determined using various electrochemical techniques. Voltammetric methods, for example, have been employed for the detection of benzoic acid. The electrochemical oxidation of benzo(a)pyrene, a polycyclic aromatic hydrocarbon, has been studied in an acetonitrile-water binary medium, demonstrating the feasibility of detecting aromatic structures. lcms.cz While not directly benzoic acid, this indicates that the benzoate ring could be a target for electrochemical analysis.

The table below summarizes hypothetical electrochemical conditions that could be adapted for the analysis of the constituent parts of "Ethanol, 2-amino-, benzoate (salt)".

ParameterEthanolamine Detection (Hypothetical)Benzoate Detection (Hypothetical)
Technique Linear Sweep VoltammetryDifferential Pulse Voltammetry
Working Electrode Glassy Carbon ElectrodeGlassy Carbon Electrode
Reference Electrode Ag/AgClAg/AgCl
Auxiliary Electrode Platinum WirePlatinum Wire
Electrolyte Basic Aqueous MethanolAcetonitrile-Water with supporting electrolyte
Potential Range e.g., 0 to +1.5 Ve.g., +0.5 to +1.5 V
Scan Rate e.g., 50 mV/se.g., 20 mV/s

This table presents hypothetical conditions based on the analysis of similar compounds and would require optimization for the specific analysis of "Ethanol, 2-amino-, benzoate (salt)".

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the identification and quantification of "Ethanol, 2-amino-, benzoate (salt)" and its components.

The analysis of polar and low molecular weight compounds like ethanolamine by GC-MS can be challenging due to their poor volatility and peak tailing. phenomenex.com To overcome these issues, derivatization is a common strategy. The hydroxyl and amino groups of ethanolamine can be reacted with a derivatizing agent to produce a more volatile and thermally stable compound.

Several derivatization methods have been explored for ethanolamines, including silylation and trifluoroacetylation. researchgate.net For instance, N,N-disubstituted ethanolamines have been successfully derivatized using benzyl (B1604629) bromide in the presence of an inorganic base. nih.gov This benzylation increases the retention time, allowing for better separation from matrix interferences. nih.gov Another approach involves the use of trifluoroacetic anhydride (B1165640) (TFAA) for trifluoroacetylation, which has been shown to be an effective method for the GC-MS analysis of various ethanolamines. researchgate.net In some cases, direct analysis without derivatization is possible using specialized columns, such as a volatile amine column, which can provide good peak shapes for underivatized amines. nih.gov

The following table outlines typical GC-MS conditions for the analysis of ethanolamines, often requiring a derivatization step.

ParameterGC-MS Conditions for Ethanolamine Analysis (with Derivatization)
Derivatization Agent Trifluoroacetic anhydride (TFAA) or Benzyl Bromide
GC Column e.g., DB-624UI or Rtx-Volatile Amine
Injection Mode Splitless or Split
Injector Temperature 240-250 °C
Oven Program Initial temp. 55-65 °C, ramped to 240 °C
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)
MS Detector Quadrupole or Ion Trap
Scan Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data compiled from various sources detailing the analysis of ethanolamines. researchgate.netnih.govgoogle.com

LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For a salt like "Ethanol, 2-amino-, benzoate (salt)", LC-MS can potentially analyze the intact salt or, more commonly, the dissociated ions in solution.

The analysis of benzoic acid and its derivatives in various complex matrices, such as beverages and biological fluids, has been extensively reported using LC-MS/MS. researchgate.netnih.gov Reversed-phase chromatography is typically employed, often with a C18 column. The mobile phase usually consists of an acidified aqueous solution and an organic modifier like acetonitrile or methanol to ensure good peak shape and retention for the acidic analyte. researchgate.netvu.edu.au

For detection, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. nih.govgoogle.com In the case of benzoic acid, negative electrospray ionization (ESI) is commonly used, monitoring the transition from the deprotonated molecule [M-H]⁻ to a specific fragment ion. researchgate.net

The following table summarizes typical LC-MS/MS parameters for the analysis of benzoic acid.

ParameterLC-MS/MS Conditions for Benzoic Acid Analysis
LC Column C18 (e.g., Shim-pack XR-ODS)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.4 mL/min
Injection Volume 10-20 µL
MS Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 121
Product Ion (m/z) 77

Data compiled from studies on the LC-MS/MS analysis of benzoic acid. researchgate.netnih.gov

Derivatives and Analogues: Synthesis and Characterization

Synthesis of Substituted 2-Aminoethanol Benzoate (B1203000) Salts

Modification of the Benzoic Acid Moiety

The benzoic acid portion of the salt is a common target for modification, typically by introducing substituents onto the benzene (B151609) ring. A general method for synthesizing monoethanolamine salts of para-substituted benzoic acids involves the direct reaction of the substituted benzoic acid with monoethanolamine. mdpi.comtandfonline.com In this process, the benzoic acid derivative is dissolved in a suitable solvent like acetone (B3395972) or diethyl ether, followed by the dropwise addition of an equimolar amount of freshly distilled monoethanolamine. tandfonline.com The resulting salt, being insoluble in these solvents, precipitates and can be collected by filtration. tandfonline.com

Another synthetic approach involves the reaction of 4-substituted sodium benzoates with chloroacetic acid amide in dimethylformamide to produce (2-amino-2-oxoethyl)benzoate derivatives. nih.govresearchgate.net This method has been successfully used to synthesize compounds with bromo, nitro, and amino substituents on the benzoate ring. nih.govnih.gov The yields of these reactions can be influenced by the nature of the substituent; for instance, the presence of a nitro group can reduce the reactivity of the molecule in nucleophilic exchange reactions due to its negative inductive and mesomeric effects, leading to a lower yield. nih.govnih.gov

Substituent on Benzoic AcidSynthesis MethodReference
para-BromoReaction of 4-bromosodium benzoate with chloroacetic acid amide nih.govnih.gov
para-NitroReaction of 4-nitrosodium benzoate with chloroacetic acid amide nih.govnih.gov
para-AminoReaction of 4-aminosodium benzoate with chloroacetic acid amide nih.govnih.gov
Various para-substituentsDirect reaction of para-substituted benzoic acid with monoethanolamine mdpi.comtandfonline.com

Modification of the 2-Aminoethanol Moiety

Modifying the 2-aminoethanol portion of the salt, particularly through N-alkylation, presents unique synthetic challenges. The direct N-alkylation of 2-aminoethyl benzoate is often problematic as it can lead to low yields or fail to proceed altogether. chemrxiv.org This is attributed to the instability of the free amine form of 2-aminoethyl benzoate, which can undergo a rearrangement to N-(2-hydroxyethyl)benzamide. chemrxiv.org

To circumvent this, a "one-pot synthesis" strategy has been developed. chemrxiv.org This method involves adding the 2-(benzoyloxy)ethanaminium chloride salt, a base (such as potassium carbonate), and an alkylating agent (like 1-fluoro-2-iodoethane) together in a suitable solvent like acetonitrile (B52724). chemrxiv.org This allows the free amine, as it is released by the base, to react immediately with the alkylating agent, thus minimizing the competing rearrangement reaction. chemrxiv.org

An alternative route for preparing N-mono-alkylated derivatives starts with N-Boc-ethanolamine. The hydroxyl group is first protected with a benzoyl group. The Boc protecting group on the nitrogen can then be deprotonated with a strong base (e.g., sodium hydride), followed by the addition of an alkylating agent to yield the N-mono-alkylated product. chemrxiv.org The final step involves the acidic cleavage of the Boc group to yield the desired N-alkylated 2-aminoethanol benzoate salt. chemrxiv.org

Structure-Reactivity Relationships in Series of Analogues

Understanding the relationship between the chemical structure of these analogues and their reactivity or biological activity is a primary goal of their synthesis. Studies on related series of compounds, such as amino-halogen substituted phenyl-aminoethanols, have shown that the nature and position of substituents on the phenyl ring significantly influence their biological activity. For example, replacing the two chlorine atoms in clenbuterol (B1669167) with other halogen and cyano groups can lead to compounds with potent and specific activities. nih.gov

In a series of benzene ring-substituted ketamine esters, it was observed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com The electronic properties of the substituents also play a crucial role, with strongly electron-withdrawing groups like trifluoromethyl and trifluoromethoxy sometimes leading to less effective analogues. mdpi.com For isosteviol-based 1,3-aminoalcohols, modifications of the amino alcohol moiety were found to impact cytotoxic activity, with certain N-substitutions proving to be essential for antiproliferative effects. nih.gov These findings highlight the importance of systematic structural modifications in tuning the desired properties of the lead compound.

Comparative Computational Studies of Derivatives

Computational chemistry provides valuable insights into the electronic and structural properties of 2-aminoethanol benzoate derivatives, helping to rationalize experimental observations. Ab initio quantum chemical calculations have been employed to study the supramolecular assembly of 2-hydroxyethylammonium salts of para-substituted benzoic acids. nih.gov

Density Functional Theory (DFT) studies are particularly useful for investigating the geometries and interaction energies within these systems. For instance, a computational study on 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate revealed that conventional hydrogen bonding leads to significant electrostatic stabilization within the crystal structure. nih.gov The analysis of interaction energies can pinpoint the most significant intermolecular forces, such as the strong stabilization provided by amine-N-H⋯O(carbonyl) hydrogen bonds. nih.gov These computational approaches allow for a detailed understanding of how different substituents influence the molecular conformation and the nature of intermolecular interactions, which in turn affect the macroscopic properties of the material.

Impact of Structural Modifications on Solid-State Properties and Intermolecular Interactions

The introduction of substituents on either the benzoic acid or the 2-aminoethanol moiety has a profound impact on the solid-state properties of the resulting salts, primarily by altering the intermolecular interactions and crystal packing. X-ray crystallography is a powerful tool for elucidating these three-dimensional structures.

For example, in a series of 2-amino-2-oxoethyl benzoate derivatives with para-bromo, para-nitro, and para-amino substituents, all structures featured planar benzoate and amide units. However, the dihedral angle between these planes varied significantly depending on the substituent, ranging from nearly coplanar in the amino-substituted compound to almost perpendicular in the nitro-substituted one. nih.gov This conformational flexibility is a direct consequence of the electronic nature of the substituent.

These structural variations directly influence the network of intermolecular hydrogen bonds. In all three of the aforementioned derivatives, N—H⋯O hydrogen bonds are a key feature of the crystal packing. nih.govnih.gov The presence of a water molecule in the crystal lattice of the amino-substituted derivative further modifies the hydrogen-bonding network. nih.gov

The table below summarizes key crystallographic data for "Ethanol, 2-amino-, benzoate (salt)".

ParameterValueReference
Crystal SystemOrthorhombic nih.gov
Space GroupP b c a nih.gov
a (Å)7.9085 nih.gov
b (Å)11.011 nih.gov
c (Å)21.752 nih.gov
α (°)90.00 nih.gov
β (°)90.00 nih.gov
γ (°)90.00 nih.gov

These detailed structural analyses demonstrate that even subtle changes in the molecular structure can lead to significant differences in the solid-state arrangement, which in turn governs the physical properties of the material.

Emerging Research Directions in Chemical Science

Role in Supramolecular Chemistry and Crystal Engineering

The distinct molecular structure of Ethanol (B145695), 2-amino-, benzoate (B1203000) (salt), featuring both hydrogen-bond donor and acceptor sites, positions it as a valuable building block in the fields of supramolecular chemistry and crystal engineering. The study of its crystal structure reveals a complex network of non-covalent interactions that dictate its solid-state architecture.

The crystal structure of 2-hydroxyethylammonium benzoate has been determined, providing crucial insights into its supramolecular assembly. nih.gov The primary interactions governing the crystal packing are the charge-assisted hydrogen bonds between the ammonium (B1175870) group of the 2-hydroxyethylammonium cation and the carboxylate group of the benzoate anion. These strong N-H···O hydrogen bonds are a recurring motif in the crystal structures of aminium carboxylate salts and are fundamental to the formation of robust supramolecular synthons. nih.govresearchgate.net

In addition to the primary charge-assisted interactions, the hydroxyl group of the cation and the aromatic ring of the anion can participate in further hydrogen bonding and other weak interactions, such as C-H···π interactions. nih.gov The interplay of these various non-covalent forces leads to the formation of well-defined three-dimensional networks. The ability to form such ordered structures is a key aspect of crystal engineering, which aims to design and synthesize new crystalline materials with desired physical and chemical properties. nih.gov The study of how modifications to the benzoate or amino alcohol structure influence the resulting supramolecular assembly is an active area of research. mdpi.comresearchgate.net

Crystal Structure Data for Ethanol, 2-amino-, benzoate (salt)

Parameter Value nih.gov
Formula C₉H₁₃NO₃
Crystal System Orthorhombic
Space Group P b c a
a (Å) 7.9085
b (Å) 11.011
c (Å) 21.752
α (°) 90
β (°) 90

| γ (°) | 90 |

This table is based on the data available from the Crystallography Open Database (COD) under deposition number 4507208.

Potential as Model Compounds for Studying Charge-Assisted Hydrogen Bonds

Charge-assisted hydrogen bonds (CAHBs) are a class of non-covalent interactions that are significantly stronger than conventional hydrogen bonds due to the electrostatic attraction between the charged donor and acceptor species. mdpi.com These interactions play a critical role in various chemical and biological systems, influencing protein structure, enzyme catalysis, and molecular recognition.

Ethanol, 2-amino-, benzoate (salt) serves as an excellent model compound for the fundamental study of CAHBs. The interaction between the positively charged 2-hydroxyethylammonium cation and the negatively charged benzoate anion provides a clear and relatively simple system for investigating the energetic and geometric properties of N-H···O CAHBs. researchgate.netnih.gov

By systematically modifying the electronic properties of the benzoate anion (e.g., through substitution on the aromatic ring) or the steric bulk of the amino alcohol, researchers can tune the strength and geometry of the CAHBs. nih.gov These studies, often combining experimental techniques like X-ray crystallography and infrared spectroscopy with computational methods, provide valuable data for understanding the nature of these powerful intermolecular forces. nih.govresearchgate.net The insights gained from such model systems can be applied to the design of more complex supramolecular architectures and functional materials where charge-assisted interactions are key to their structure and function. nih.gov

Applications in Advanced Materials as Chemical Precursors

While direct applications of Ethanol, 2-amino-, benzoate (salt) as a chemical precursor are still emerging, its constituent ions, 2-aminoethanol and benzoate, are well-established building blocks in materials science. This suggests a significant potential for the salt to be used in the synthesis of novel polymers, catalysts, and functional surfaces.

The 2-aminoethanol moiety, with its primary amine and hydroxyl groups, is a versatile precursor for a variety of polymers, including polyamides and polyurethanes. The benzoate group, on the other hand, can be incorporated into polyesters and other polymers to impart specific properties such as thermal stability and UV resistance. The combination of these two functional components in a single salt could offer a unique monomer for the synthesis of multifunctional polymers through condensation polymerization.

In the realm of catalysis, benzoates have been explored as photosensitization catalysts. nih.govuni-regensburg.destrath.ac.uk Furthermore, manganese-based catalysts have been shown to be effective in the hydrogenation of methyl benzoate. mdpi.com The amino alcohol component could act as a ligand for metal centers, suggesting that Ethanol, 2-amino-, benzoate (salt) could be a precursor for novel homogeneous or heterogeneous catalysts. The development of amino acid salts from amino alcohols using ruthenium pincer complexes highlights a catalytic route for their transformation. nih.gov

The creation of functional surfaces often involves the deposition of thin films of organic molecules. The ionic nature of Ethanol, 2-amino-, benzoate (salt) and its ability to form ordered supramolecular structures could be exploited for the layer-by-layer assembly of functional coatings with specific properties, such as controlled wettability or biocompatibility. The synthesis of conjugated copolymers via direct arylation polymerization (DAP) for organic electronics showcases the potential of related building blocks. mdpi.com

Exploration in Environmental Chemistry

The environmental fate of Ethanol, 2-amino-, benzoate (salt) is an important area of research, particularly concerning its potential degradation pathways in non-biological systems. Studies on the individual components of the salt provide a foundation for understanding its likely environmental behavior.

The benzoate moiety is known to undergo degradation through various pathways. In aquatic environments, p-aminobenzoic acid (PABA), a related compound, can be degraded by advanced oxidation processes involving peroxymonosulfate. doi.orgresearchgate.net The degradation of the UV filter ethyl 4-aminobenzoate (B8803810) has also been studied using UV-activated persulfate oxidation. mdpi.com Bacteria in soil and water have been identified that can degrade benzoate, typically through aerobic pathways involving the formation of catechol or protocatechuate. nih.govcsic.esethz.ch

The 2-aminoethanol component is also subject to environmental degradation. Studies on the OH-initiated degradation of 2-aminoethanol in the atmosphere have shown that it reacts relatively quickly with hydroxyl radicals. researchgate.netresearchgate.net This reaction is a key step in the atmospheric decomposition of the compound.

The degradation of the salt itself will likely involve the initial dissociation into its constituent ions, followed by the individual degradation of the 2-hydroxyethylammonium cation and the benzoate anion through the pathways mentioned above. The rate and extent of degradation in a particular environmental compartment will depend on factors such as pH, temperature, and the presence of reactive species and microorganisms. Further research is needed to investigate the specific degradation products and kinetics of Ethanol, 2-amino-, benzoate (salt) under various environmental conditions.

Future Avenues in Synthetic and Mechanistic Inorganic/Organic Chemistry

The unique properties of Ethanol, 2-amino-, benzoate (salt) open up several promising avenues for future research in synthetic and mechanistic chemistry.

A deeper understanding of the formation and dissociation of this salt in different solvent systems would be highly valuable. Mechanistic studies, potentially employing kinetic analysis of nucleophilic displacement reactions of related benzoate esters, could provide insights into the reaction dynamics. koreascience.krkoreascience.kr Investigating the reaction between aquacobalamin (B1421323) and related NONOates can also offer mechanistic insights into the reactivity of such compounds. nih.gov

In synthetic chemistry, the salt could be explored as a versatile starting material. For instance, the development of new synthetic routes to amino acid salts from amino alcohols demonstrates the potential for novel transformations. nih.gov The synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis also presents an interesting related synthetic methodology. rsc.org The use of the salt as a precursor for the synthesis of heterocyclic compounds or as a component in multicomponent reactions could lead to the discovery of new molecules with interesting biological or material properties.

Furthermore, the catalytic potential of this compound warrants more extensive investigation. Building on the knowledge that benzoates can act as photosensitization catalysts, research could focus on designing new catalytic systems based on Ethanol, 2-amino-, benzoate (salt) for various organic transformations. nih.govuni-regensburg.deresearchgate.net The synergistic effects of the cation and anion in a catalytic cycle could lead to enhanced activity or selectivity.

Finally, the exploration of its role in the formation of more complex coordination compounds and metal-organic frameworks (MOFs) is a promising direction. The benzoate and amino alcohol moieties can both coordinate to metal ions, potentially leading to the formation of novel multidimensional structures with applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethanol, 2-amino-, benzoate (salt) to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation to introduce functional groups, followed by esterification with ethanol. The hydrochloride salt form is often preferred to enhance solubility and stability. For example, equimolar reactions in ethanol solvent under continuous stirring (4–6 hours) yield precipitates, which are purified via recrystallization (ethanol solvent, 40°C drying). Monitoring pH during neutralization of acids (e.g., benzoic acid) ensures salt formation .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of Ethanol, 2-amino-, benzoate (salt)?

  • Methodological Answer : High-performance liquid chromatography (HPLC) validates purity and quantifies benzoate content . Nuclear magnetic resonance (NMR) spectroscopy identifies molecular structure, supported by density functional theory (DFT) calculations for spectral predictions . X-ray diffraction (XRD) remains critical for crystallographic analysis, though dimerization patterns in solvents like chloroform may require computational modeling .

Q. How does the solubility profile of Ethanol, 2-amino-, benzoate (salt) vary under different pH and solvent conditions?

  • Methodological Answer : Solubility increases in polar solvents (e.g., water, ethanol) due to ionic interactions in the salt form. Adjusting pH to neutrality enhances solubility, as protonation/deprotonation of amine and benzoate groups alters polarity. For example, at pH 7, the compound’s aqueous solubility improves significantly, critical for biological assays .

Q. What factors influence the stability of Ethanol, 2-amino-, benzoate (salt) during storage and experimental procedures?

  • Methodological Answer : Reactivity with strong reducing agents (e.g., hydrides) and acidic/basic conditions must be controlled. Storage in airtight containers under inert atmospheres (e.g., nitrogen) prevents degradation. Stability studies using accelerated aging (e.g., 40°C/75% relative humidity) coupled with HPLC monitoring are recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the NMR spectra and molecular interactions of Ethanol, 2-amino-, benzoate (salt)?

  • Methodological Answer : DFT/B3LYP methods simulate chemical shifts and molecular geometries, aiding in NMR peak assignment. For example, bridging bidentate coordination modes in metal complexes can be validated by comparing computed vs. experimental NMR data . Software like Gaussian or ORCA enables optimization of molecular orbitals for dimerization studies in specific solvents .

Q. How can researchers resolve contradictions in reported biological activity data for Ethanol, 2-amino-, benzoate (salt) across different studies?

  • Methodological Answer : Systematic meta-analysis of variables (e.g., assay pH, solvent systems, salt form) is essential. For instance, benzoate’s antimicrobial efficacy may conflict due to pH-dependent ionization; repeating assays under standardized conditions (pH 7, controlled ionic strength) clarifies discrepancies . Dose-response curves and enzyme inhibition kinetics further validate interactions .

Q. What experimental strategies are recommended for investigating the interaction of Ethanol, 2-amino-, benzoate (salt) with enzymatic systems in vitro?

  • Methodological Answer : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding affinity. For example, pre-incubating the compound with alcohol dehydrogenase (ADH) at physiological pH and measuring NADH depletion via spectrophotometry quantifies inhibition . Molecular docking simulations (e.g., AutoDock Vina) predict binding sites for hypothesis-driven mutagenesis studies .

Q. How does the coordination behavior of Ethanol, 2-amino-, benzoate (salt) compare to other benzoate salts in metal complexation studies?

  • Methodological Answer : Comparative studies using Zn(II) or Cu(II) ions reveal coordination modes via IR and XRD. Ethanol, 2-amino-, benzoate (salt) may exhibit bridging bidentate behavior, while alkyl-substituted benzoates (e.g., ethyl-p-hydroxybenzoate) show monodentate binding. Titration calorimetry quantifies thermodynamic stability constants .

Q. What safety protocols are critical when handling Ethanol, 2-amino-, benzoate (salt) in laboratory settings?

  • Methodological Answer : Avoid contact with incompatible reagents (e.g., peroxides, anhydrides) due to exothermic neutralization risks . Use fume hoods for powder handling to prevent inhalation. Emergency protocols include immediate rinsing for skin/eye exposure and neutralization of spills with bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.